molecular formula C14H22N2O3 B8683852 2-(4-Methoxyphenyl)-4,4,5,5-tetramethylimidazolidine-1,3-diol CAS No. 41359-25-5

2-(4-Methoxyphenyl)-4,4,5,5-tetramethylimidazolidine-1,3-diol

Cat. No. B8683852
CAS RN: 41359-25-5
M. Wt: 266.34 g/mol
InChI Key: SXGOQRKMJWISJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methoxyphenyl)-4,4,5,5-tetramethylimidazolidine-1,3-diol is a useful research compound. Its molecular formula is C14H22N2O3 and its molecular weight is 266.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Methoxyphenyl)-4,4,5,5-tetramethylimidazolidine-1,3-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methoxyphenyl)-4,4,5,5-tetramethylimidazolidine-1,3-diol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

41359-25-5

Product Name

2-(4-Methoxyphenyl)-4,4,5,5-tetramethylimidazolidine-1,3-diol

Molecular Formula

C14H22N2O3

Molecular Weight

266.34 g/mol

IUPAC Name

1,3-dihydroxy-2-(4-methoxyphenyl)-4,4,5,5-tetramethylimidazolidine

InChI

InChI=1S/C14H22N2O3/c1-13(2)14(3,4)16(18)12(15(13)17)10-6-8-11(19-5)9-7-10/h6-9,12,17-18H,1-5H3

InChI Key

SXGOQRKMJWISJL-UHFFFAOYSA-N

Canonical SMILES

CC1(C(N(C(N1O)C2=CC=C(C=C2)OC)O)(C)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2,3-bis(hydroxylamino)-2,3-dimethylbutane (1.3 g, 8.8 mmol) and 4-methoxy-benzaldehyde (1.2 g, 8.8 mmol) in methanol (10 mL) was stirred at room temperature until reactants disappeared as TLC indicated. 1,3-Dihydroxy-2-(4-methoxyphenyl)-4,4,5,5-tetramethylimidazolidine was obtained by filtration, the filtrate was evaporated under reduced pressure to obtain the second crop of the title compound. The combined compound was then washed with petroleum ether and used for the next reaction (0.8 g, 34% yield). 1HNMR (400 MHz, DMSO): δ 7.63 (s, 1 H), 7.32 (d, 1 H, J=6.8), 6.87 (d, 1 H, J=5.8), 4.42 (s, 1 H), 3.72 (s, 3 H), 1.06 (s, 3 H), 1.02 (s, 3 H).
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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